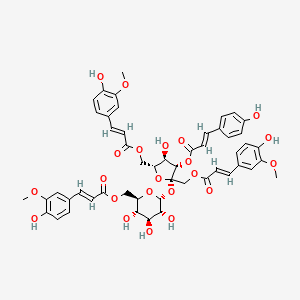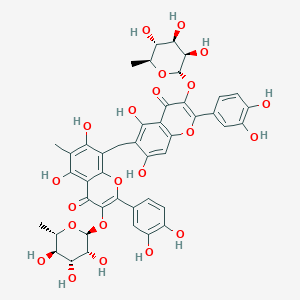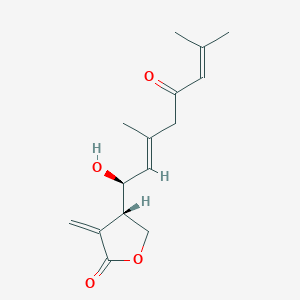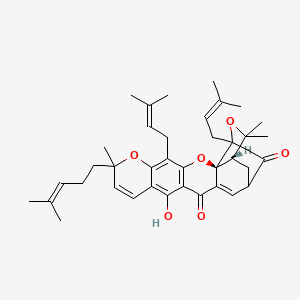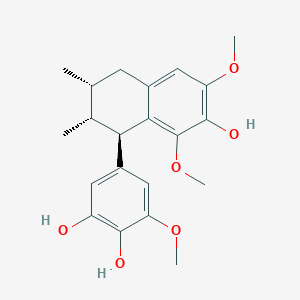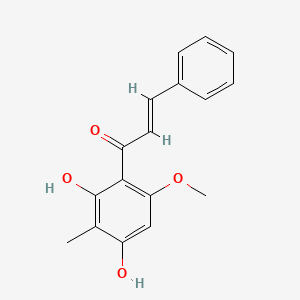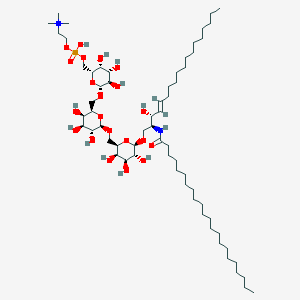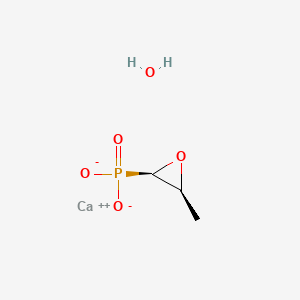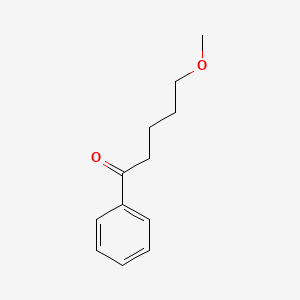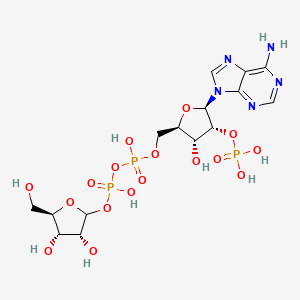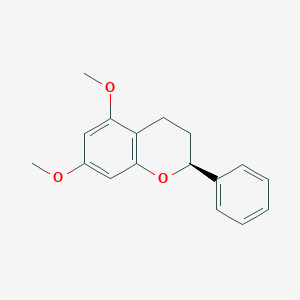
Tephrowatsin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tephrowatsin E is a member of flavonoids and an ether.
Wissenschaftliche Forschungsanwendungen
Smart Biomaterials in Tissue Engineering
Advancements in tissue engineering have highlighted the importance of "smart" biomaterials in regenerative medicine. These innovative materials are designed to actively engage in the formation of functional tissue, marking a significant leap from the simple polymers previously used. Smart biomaterials offer architectural support and replicate complex interactions between cells and the extracellular matrix, crucial for tissue morphogenesis and regeneration (Furth, Atala, & Van Dyke, 2007).
Isolation of Natural Compounds
In the realm of natural products chemistry, the isolation of unique compounds from various species is a continuous pursuit. For instance, a new di-O-prenylated isoflavone, along with other known compounds, was isolated from the stems of Tephrosia tinctoria. This discovery is part of ongoing efforts to elucidate the structure and potential applications of natural compounds (Khalivulla et al., 2008).
Synthesis of Natural Products
The synthesis of natural products like tephrowatsin E is an important area of chemical research. A stereocontrolled route to synthesize 2-substituted chromans, crucial for the synthesis of tephrowatsin E, was developed. This method involves a two-step process, enhancing the efficiency and enantiomeric purity of the end product (Hodgetts, 2000).
Flavonoids from Tephrosia Species
The exploration of flavonoids from various Tephrosia species has contributed significantly to our understanding of plant secondary metabolites. Two new flavanones, along with known compounds like tephrowatsin C, were isolated from Tephrosia calophylla, offering insights into the diversity and potential biological activities of flavonoids in this genus (Reddy et al., 2009).
Zein as a Biomaterial in Tissue Engineering
The application of natural polymers like zein in tissue engineering is an area of growing interest. Zein, due to its biocompatibility and mechanical properties, is being explored for various tissue engineering applications, including the development of matrices with excellent anatomical structure, functionality, and histocompatibility (Pérez-Guzmán & Castro‐Muñoz, 2020).
Tissue Engineering in Cancer Research
Tissue engineering technologies are not only pivotal in regenerative medicine but also provide novel platforms for cancer research. These technologies facilitate the study of angiogenesis, tumor cell growth, and potentially tumor cell spreading, offering new avenues for understanding and combating cancer (Horch et al., 2013).
Traditional Ecological Knowledge in Scientific Research
The integration of Traditional Ecological Knowledge (TEK) in scientific research and ecological understanding offers a holistic approach to understanding complex ecological systems. TEK provides valuable insights and methodologies, complementing conventional scientific practices and contributing to a more comprehensive ecological understanding (Huntington, 2000).
Thermoelectric Materials and Applications
The development of high-efficiency thermoelectric materials is crucial for converting waste heat into electrical energy, offering solutions for energy security and greenhouse gas reduction. This field encompasses a wide range of materials and applications, from biothermal batteries to power generation in deep-space probes (Tritt & Subramanian, 2006).
Eigenschaften
Produktname |
Tephrowatsin E |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
(2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C17H18O3/c1-18-13-10-16(19-2)14-8-9-15(20-17(14)11-13)12-6-4-3-5-7-12/h3-7,10-11,15H,8-9H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
ZNGGVZOKUFXTRL-HNNXBMFYSA-N |
Isomerische SMILES |
COC1=CC2=C(CC[C@H](O2)C3=CC=CC=C3)C(=C1)OC |
Kanonische SMILES |
COC1=CC2=C(CCC(O2)C3=CC=CC=C3)C(=C1)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



